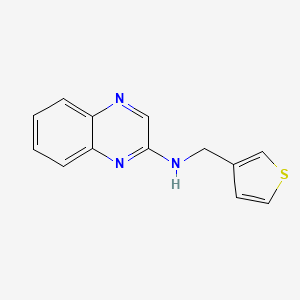
(4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone, also known as HPM, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. HPM is a synthetic molecule that has been developed as a potential drug candidate for the treatment of various diseases. In
作用機序
The mechanism of action of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone is not fully understood. However, studies have suggested that (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone interacts with enzymes and proteins in the body, leading to changes in cellular signaling pathways. This interaction may result in the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has several biochemical and physiological effects. (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has been found to protect neurons against oxidative stress, which is a major factor in the development of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone in lab experiments is its high purity, which allows for accurate and reproducible results. (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone in lab experiments is its high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for research on (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone. One area of research is the development of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone derivatives with improved potency and selectivity. Another area of research is the investigation of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone and its potential side effects.
合成法
The synthesis of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone involves the reaction of 4-hydroxypyrrolidine and 2-phenylmorpholine with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone. This synthesis method has been optimized to produce high yields of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone with high purity.
科学的研究の応用
(4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has been found to have potential applications in medicinal chemistry due to its ability to interact with biological targets. Several studies have investigated the use of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has also been studied for its potential use as an anti-inflammatory agent.
特性
IUPAC Name |
(4-hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-12-8-13(16-9-12)15(19)17-6-7-20-14(10-17)11-4-2-1-3-5-11/h1-5,12-14,16,18H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLINWTZZUBALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2CC(CN2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)


![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)



![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)